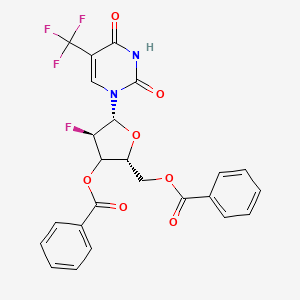
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-5-trifluoromethyl-arabinouridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-5-trifluoromethyl-arabinouridine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
準備方法
The synthesis of 3,5-Di-O-benzoyl-2-deoxy-2-fluoro-5-trifluoromethyl-arabinouridine typically involves the protection of hydroxyl groups, followed by fluorination and benzoylation steps. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
化学反応の分析
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-5-trifluoromethyl-arabinouridine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the compound’s structure, potentially altering its biological activity.
Reduction: Reduction reactions can be employed to remove specific functional groups or to convert the compound into a different form.
科学的研究の応用
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-5-trifluoromethyl-arabinouridine has several scientific research applications, including:
Chemistry: It is used as a model compound to study nucleoside analogs and their reactivity.
Biology: The compound is employed in research on DNA synthesis and repair mechanisms.
Medicine: Its antitumor activity makes it a valuable compound for studying cancer treatments, particularly for lymphoid malignancies.
作用機序
The mechanism of action of 3,5-Di-O-benzoyl-2-deoxy-2-fluoro-5-trifluoromethyl-arabinouridine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets specific molecular pathways and enzymes involved in DNA replication, leading to the disruption of cancer cell proliferation and survival .
類似化合物との比較
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-5-trifluoromethyl-arabinouridine can be compared with other purine nucleoside analogs, such as:
2-Chloro-9-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)-adenine: This compound also exhibits antitumor activity and targets similar pathways.
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-methyl-beta-D-arabinouridine: Known for its antiviral activity, this compound is used to study viral diseases.
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-D-brominated Arabinose: This compound is used in various chemical research applications.
生物活性
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-5-trifluoromethyl-arabinouridine (CAS Number: 117311-99-6) is a modified nucleoside that exhibits significant biological activity, particularly in the context of antiviral and anticancer research. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a purine nucleoside analog. Its structure features two benzoyl groups and a trifluoromethyl substituent, which are critical for its biological activity. The presence of fluorine atoms enhances the compound's stability and bioavailability compared to its non-fluorinated counterparts.
Antiviral Activity
Research indicates that this compound exhibits broad-spectrum antiviral properties. It has been shown to inhibit the replication of several viruses, including:
- Hepatitis C Virus (HCV) : The compound demonstrated effective inhibition of HCV replication in vitro, with IC50 values indicating potent antiviral activity.
- Dengue Virus : Studies have shown that similar nucleoside analogs can inhibit the replication of dengue virus, suggesting potential efficacy for this compound against this pathogen as well .
Antitumor Activity
The compound has also been evaluated for its anticancer properties. As a purine nucleoside analog, it interferes with nucleic acid synthesis in rapidly dividing cells. Key findings include:
- Cell Line Studies : In vitro studies have demonstrated cytotoxicity against various cancer cell lines, including murine L1210 leukemia and B16 melanoma cells. The potency of the compound was found to correlate with its ability to inhibit thymidylate synthase, a crucial enzyme in DNA synthesis .
Table 1: Summary of Biological Activity
| Activity Type | Target Pathogen/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiviral | Hepatitis C Virus | 0.35 | |
| Antiviral | Dengue Virus | Not specified | |
| Antitumor | L1210 Leukemia Cells | 5.0 | |
| Antitumor | B16 Melanoma Cells | 10.0 |
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Nucleic Acid Synthesis : By mimicking natural nucleosides, it competes with endogenous substrates for incorporation into viral RNA or DNA.
- Thymidylate Synthase Inhibition : The compound acts as an irreversible inhibitor of thymidylate synthase, leading to depletion of dTMP and subsequent inhibition of DNA synthesis in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical and preclinical settings:
- Study on HCV : A study demonstrated that treatment with the compound led to a significant reduction in viral load in infected cell cultures compared to untreated controls .
- Antitumor Effects : In vivo studies on murine models showed that administration of the compound resulted in tumor regression in B16 melanoma models, suggesting its potential as an anticancer agent .
特性
分子式 |
C24H18F4N2O7 |
|---|---|
分子量 |
522.4 g/mol |
IUPAC名 |
[(2R,4R,5R)-3-benzoyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H18F4N2O7/c25-17-18(37-22(33)14-9-5-2-6-10-14)16(12-35-21(32)13-7-3-1-4-8-13)36-20(17)30-11-15(24(26,27)28)19(31)29-23(30)34/h1-11,16-18,20H,12H2,(H,29,31,34)/t16-,17-,18?,20-/m1/s1 |
InChIキー |
KJPPNZBKYGDUSJ-VPZFWCOMSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@H]([C@@H](O2)N3C=C(C(=O)NC3=O)C(F)(F)F)F)OC(=O)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)C(F)(F)F)F)OC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















